Gambogic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gambogic Acid (GA): is a natural product with a wide range of pharmacological properties . It plays an important role in inhibiting tumor growth . A large number of GA derivatives have been designed and prepared to improve its shortcomings, such as poor water solubility, low bioavailability, poor stability, and adverse drug effects .

- Application: GA and its derivatives have been utilized to develop a variety of active derivatives with improved water solubility and bioavailability through structural modification .

- Method: The introduction of synthetic modifications in the active structure of natural compounds is an effective means of generating clinically effective therapeutic drugs .

- Results: This approach has been successfully implemented in the clinical field .

- Application: GA is used as a naturally derived chemotherapeutic agent for antitumor therapy .

- Method: Research focuses on improving the pharmacological properties to overcome the shortcomings in clinical applications or as a synergistic anticancer agent in combination with chemotherapy and chemophototherapy .

- Results: The self-assembled GA drives the formation of nano-GA/PPa mainly through noncovalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding .

- Application: GA has been reported to reverse oxaliplatin resistance in LoVo colorectal cancer cells .

- Method: The approach of increasing intracellular platinum levels associated with the increase of hCTR1 levels and the decrease of ATP7A and ATP7B levels .

- Results: GA reduced the resistance to gemcitabine mainly through inhibiting the extracellular signal-regulated kinase (ERK)/E2F1 signaling pathway accompanied with the reduction of the ribonucleotide reductase subunit-M2 (RRM2) protein and mRNA expression .

Antineoplastic Drugs

Chemophototherapy against Breast Cancer

Overcoming Drug Resistance in Cancer Therapy

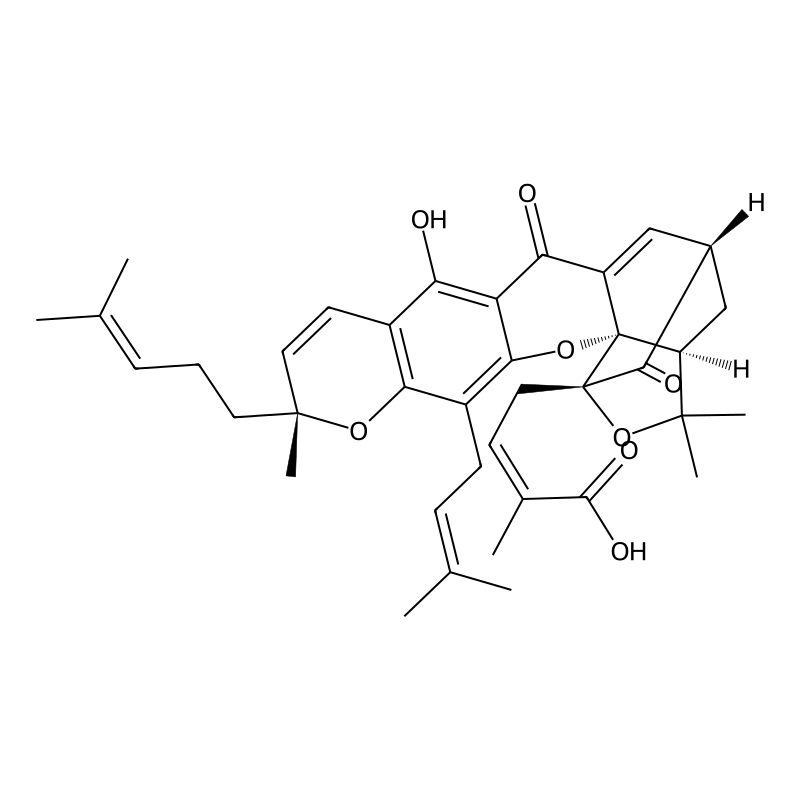

Gambogic acid is a naturally occurring compound primarily derived from the resin of the Garcinia hanburyi tree, commonly known as gamboge. This compound is classified as a xanthone and has the chemical formula . Gambogic acid is recognized for its distinct yellow to brownish color and is notable for its potential therapeutic properties, particularly in oncology. Research has highlighted its multifaceted biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, making it a subject of considerable interest in medicinal chemistry and pharmacology .

GA exhibits anticancer activity through multiple pathways, including:

- Inducing apoptosis: GA triggers programmed cell death in cancer cells [].

- Cell cycle arrest: It disrupts the normal cell division cycle, hindering cancer cell proliferation [].

- Anti-angiogenesis: GA may inhibit the formation of new blood vessels that nourish tumors [].

The exact mechanisms underlying these effects are still under investigation.

- Toxicity: GA exhibits significant cytotoxic (cell-killing) effects and should be handled with caution. Studies suggest it can be toxic to normal cells alongside cancer cells [].

- Other hazards: Limited data exists on specific flammability or reactivity hazards. However, as with most organic compounds, it is advisable to handle GA with appropriate personal protective equipment in a well-ventilated environment.

Gambogic acid exhibits a wide range of biological activities, particularly in cancer treatment. Its mechanisms include:

- Induction of Apoptosis: Gambogic acid promotes programmed cell death in various cancer cell lines by increasing reactive oxygen species (ROS) levels and modulating key proteins involved in apoptosis .

- Inhibition of Tumor Growth: It has shown potent inhibitory effects on the proliferation of several cancer cell types, including breast and pancreatic cancers .

- Anti-Metastatic Properties: Gambogic acid suppresses the expression of matrix metalloproteinases, which are critical for cancer cell invasion and metastasis .

- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, further contributing to its anti-proliferative effects .

The synthesis of gambogic acid can be achieved through several methods:

- Natural Extraction: The primary method involves extracting gambogic acid from the gamboge resin using organic solvents like ethanol or methanol .

- Chemical Synthesis: Researchers have developed synthetic routes that modify natural precursors or employ total synthesis techniques to produce gambogic acid and its derivatives .

- Nanoformulation Techniques: Recent advancements involve encapsulating gambogic acid in nanoparticles to enhance its solubility and bioavailability for therapeutic applications .

Gambogic acid has several applications, particularly in the field of medicine:

- Cancer Therapy: Its most prominent application is as an anti-cancer agent due to its ability to induce apoptosis and inhibit tumor growth .

- Nanomedicine: Gambogic acid is being explored for use in nanomedicine, where it is formulated into nanoparticles for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

- Traditional Medicine: Historically, gamboge has been used in traditional medicine for various ailments, including digestive disorders and skin conditions.

Studies have investigated the interactions of gambogic acid with various biomolecules:

- Protein Interactions: Gambogic acid forms adducts with thiol groups on proteins through Michael addition reactions, influencing protein function and stability .

- Synergistic Effects with Other Drugs: Research indicates that combining gambogic acid with other chemotherapeutics may enhance anti-cancer efficacy while reducing toxicity compared to conventional therapies .

Several compounds share structural or functional similarities with gambogic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarities | Biological Activity | Unique Features |

|---|---|---|---|

| Celastrol | Xanthone core | Anti-cancer | Known Hsp90 inhibitor |

| 1-Hydroxyxanthone | Xanthone core | Antioxidant | Exhibits neuroprotective effects |

| Mangostin | Xanthone core | Anti-inflammatory | Stronger antioxidant properties |

| Hypericin | Polyphenolic structure | Anti-cancer | Antiviral properties |

Gambogic acid stands out due to its specific mechanisms involving thiol modification and unique structural features that enhance its anti-cancer properties compared to these similar compounds.

Gambogic acid biosynthesis in Garcinia hanburyi represents a complex multi-step process that involves several interconnected metabolic pathways [1] [2]. The biosynthetic pathway begins with the fundamental shikimate pathway, which serves as the primary route for aromatic compound biosynthesis in plants [2] [3]. This pathway occurs within plastids and links carbohydrate metabolism through glycolysis and the pentose phosphate pathway to the formation of aromatic precursors [2] [4].

The initial biosynthetic route proceeds through two distinct mechanisms depending on the species. In Garcinia hanburyi, the pathway primarily follows a phenylalanine-dependent route, similar to other Clusiaceae family members such as Garcinia mangostana [2] [4]. This pathway initiates with the conversion of shikimate to L-phenylalanine through the action of key enzymes including shikimate dehydrogenase and shikimate kinase [4]. These enzymes are activated through calcium-mediated hydrogen peroxide generation, which correlates with increased xanthone biosynthesis and confirms the defensive role of these metabolites [4].

The conversion of L-phenylalanine to benzoic acid represents a critical step in the biosynthetic cascade [1] [2]. Research indicates that this transformation occurs through the action of phenylalanine ammonia lyase, followed by subsequent hydroxylation reactions mediated by cytochrome P450 enzymes [2]. The resulting benzoic acid derivatives undergo further hydroxylation to form 3-hydroxybenzoic acid, which serves as a key intermediate in the pathway [2] [4].

The formation of the central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, represents a pivotal step in gambogic acid biogenesis [1] [2]. This compound serves as the universal precursor for all xanthone derivatives in Garcinia species [2] [3]. The biosynthesis involves the condensation of benzoic acid derivatives with acetyl units derived from the acetate pathway, which occurs in the endoplasmic reticulum [4] [5].

Following benzophenone formation, the pathway proceeds through regioselective intramolecular oxidative coupling to form the fundamental xanthone core structure [2] [3]. In Garcinia species, this process preferentially generates 1,3,5-trihydroxyxanthone as the primary precursor, which subsequently undergoes extensive modification to produce gambogic acid and related compounds [2] [6]. The oxidative coupling reaction is mediated by specialized oxidases and represents a critical branch point determining the final xanthone structure [2].

The polyisoprenylation process constitutes a distinctive feature of gambogic acid biosynthesis [1] [7]. This modification involves the attachment of multiple isoprenyl units derived from the mevalonate pathway, which occurs in the cytoplasm, or alternatively through the methylerythritol phosphate pathway in plastids [7] [8]. The polyisoprenylation is catalyzed by specific prenyltransferases that exhibit substrate specificity for xanthone acceptors [7] [9]. Research indicates that plants possess multiple prenyltransferases with distinct specificities, allowing for the generation of diverse polyisoprenylated xanthone structures [7] [10].

The final stages of gambogic acid biosynthesis involve the formation of the characteristic caged structure through complex oxidative rearrangements [1] [11]. This process requires specialized enzymatic machinery, including cytochrome P450 enzymes and specific oxidases, which facilitate the intramolecular cyclization reactions necessary for cage formation [1] [12]. The unique 4-oxatricyclo[4.3.1.0] decan-2-one ring system found in gambogic acid represents the culmination of this intricate biosynthetic process [1] [13].

Ecological Factors Influencing Production

The production of gambogic acid in Garcinia hanburyi is significantly influenced by various ecological factors that affect both the growth of the plant and the accumulation of secondary metabolites [14] [15]. Temperature represents one of the most critical environmental parameters affecting gambogic acid production. Garcinia hanburyi thrives optimally in temperatures ranging from 21 to 35 degrees Celsius, with consistent high temperatures promoting both plant growth and secondary metabolite accumulation [16] [17]. Temperatures below 0 degrees Celsius cause significant damage to the plant, while temperatures above 35 degrees Celsius can induce stress responses that may either enhance or diminish gambogic acid production depending on the duration and intensity of exposure [16] [18].

Precipitation patterns play a crucial role in determining gambogic acid production levels [15] [17]. The optimal annual rainfall for Garcinia hanburyi ranges from 1000 to 2500 millimeters, with consistent moisture availability throughout the year being essential for sustained metabolite production [17] [19]. Research has demonstrated that prolonged drought conditions followed by heavy rainfall can significantly alter the timing and intensity of secondary metabolite biosynthesis [20]. Specifically, drought stress followed by rainfall in the growing season tends to promote vegetative growth rather than metabolite accumulation, potentially reducing the overall gambogic acid content in the resin [20].

Altitude significantly influences gambogic acid production, with Garcinia hanburyi naturally occurring from sea level up to 800 meters above sea level [17] [19]. Studies indicate that plants growing at moderate elevations, typically between 200 to 600 meters, tend to produce higher concentrations of gambogic acid compared to those at sea level or higher altitudes [15] [21]. The altitudinal gradient affects various environmental parameters including temperature fluctuations, light intensity, and atmospheric pressure, all of which contribute to the stress responses that can enhance secondary metabolite production [22] [23].

Soil composition and drainage characteristics substantially impact gambogic acid biosynthesis [24] [17]. Garcinia hanburyi performs optimally in well-drained, organic-rich soils with good aeration [25] [17]. Sandy loam soils with moderate levels of organic matter provide the ideal growing conditions, while heavy clay soils or poorly drained conditions can significantly reduce both plant vigor and metabolite production [25] [20]. The availability of specific mineral nutrients, particularly calcium and magnesium, has been shown to influence the quality and quantity of resin production [20] [26].

Light availability and photoperiod represent additional critical factors affecting gambogic acid production [16] [18]. Garcinia hanburyi requires approximately 6 to 8 hours of direct sunlight daily for optimal metabolite production, though the plant can tolerate partial shade conditions [16] [18]. However, plants growing in full sunlight typically produce higher concentrations of defensive secondary metabolites, including gambogic acid, as a response to increased light stress [22] [23]. The quality of light, particularly the ratio of red to far-red wavelengths, can also influence the activation of biosynthetic pathways [2] [4].

Humidity levels significantly affect both plant physiology and resin production in Garcinia hanburyi [15] [27]. The species requires high relative humidity levels, typically above 70 percent, to maintain optimal physiological function [15] [28]. Lower humidity levels can induce stress responses that may temporarily increase gambogic acid production as a protective mechanism, but prolonged exposure to low humidity conditions ultimately reduces overall plant health and metabolite accumulation [27] [28].

Seasonal variations create distinct patterns in gambogic acid production [14] [15]. Research indicates that resin production typically peaks during specific periods of the year, often coinciding with dry seasons when the plant experiences moderate stress [15] [27]. This seasonal variation reflects the adaptive response of the plant to environmental challenges, with increased production of defensive compounds during periods of potential stress [14] [29].

The presence of environmental stressors, including pathogen pressure and herbivory, can significantly enhance gambogic acid production [15] [2]. These biotic factors trigger defense responses that upregulate secondary metabolite biosynthesis pathways [2] [4]. Studies have shown that controlled stress conditions can be used to enhance gambogic acid production in cultivation systems, though excessive stress can be counterproductive [15] [30].

Gamboge Resin Compositional Analysis

Gamboge resin represents a complex mixture of bioactive compounds, with gambogic acid serving as the primary active constituent [12] [31]. Comprehensive analytical studies have revealed that gamboge contains approximately 70 to 80 percent resinous material, 15 to 25 percent water-soluble gum, and the remainder consisting of various other organic compounds including esters, hydrocarbons, waxes, and ash [32] [33]. The resinous portion contains the majority of bioactive xanthone compounds, while the gum fraction primarily consists of polysaccharides including arabinose and galactose [25] [32].

High-performance liquid chromatography analysis has identified eight major polyprenylated xanthones in gamboge resin, including three pairs of epimers [34] [35]. Gambogic acid and epigambogic acid represent the dominant components, typically comprising 25 to 30 percent and 18 to 25 percent of the total resin content, respectively [34] [31]. The consistent ratio between epimeric pairs serves as a characteristic marker for quality control purposes [34] [35]. Other significant xanthone constituents include gambogenic acid (5-8 percent), morellic acid (3-5 percent), 30-hydroxygambogic acid (2-4 percent), and isogambogic acid (1-3 percent) [34] [35].

The molecular composition of gambogic acid, with the formula C38H44O8, reflects its complex polyisoprenylated xanthone structure [1] [36]. Mass spectrometric analysis reveals characteristic fragmentation patterns that facilitate identification and quantification [36] [37]. The compound exhibits a molecular ion peak at m/z 629.3 in positive ionization mode, with characteristic fragment ions that reflect the loss of isoprenyl groups and the intact xanthone core [36] [37].

Advanced analytical techniques have revealed the presence of numerous minor constituents in gamboge resin [38] [39]. Gas chromatography-mass spectrometry analysis has identified various terpenoid compounds, with 9,19-cyclo-25,26-epoxyergostan-3-ol,4,4,14-trimethyl-acetate representing a major terpenoid component [39]. The resin also contains significant levels of phenolic compounds (approximately 183.90 milligrams gallic acid equivalent per gram) and flavonoids (approximately 72.65 milligrams quercetin equivalent per gram) [39].

The water-soluble gum fraction of gamboge contains approximately 50 percent arabinose and 40 percent galactose, forming a complex polysaccharide matrix [25] [32]. This gum component contributes to the physical properties of the resin and affects its solubility characteristics [25] [28]. When gamboge is mixed with water, the gum dissolves to form a yellow emulsion, while the resinous components remain insoluble [25] [33].

Quality assessment of gamboge resin relies on the quantification of major xanthone constituents using validated analytical methods [40] [34]. High-performance liquid chromatography with ultraviolet detection at 360 nanometers provides reliable quantification of gambogic acid with detection limits as low as 2.069 micrograms per milliliter [40]. The method demonstrates excellent linearity across concentration ranges from 5 to 120 micrograms per milliliter with correlation coefficients exceeding 0.999 [40].

The phenolic content of gamboge resin contributes significantly to its antioxidant properties [41] [39]. Spectrophotometric analysis using the Folin-Ciocalteu reagent indicates total phenolic contents ranging from 182.85 to 204.27 milligrams gallic acid equivalent per gram, depending on the extraction method and source material [41] [39]. These phenolic compounds work synergistically with xanthone constituents to provide the observed biological activities [41] [32].

Alkaloid content in gamboge resin, while relatively minor compared to xanthones and phenolics, contributes to the overall bioactivity profile [39]. Quantitative analysis reveals alkaloid contents of approximately 7.62 milligrams atropine equivalent per gram in methanol extracts [39]. The specific identity and biological significance of these alkaloid compounds require further investigation [39].

Seasonal and geographical variations significantly affect the compositional profile of gamboge resin [12] [31]. Studies comparing gamboge samples from different suppliers reveal consistent major component ratios, with approximately 30 percent gambogic acid, 25 percent epigambogic acid, and 45 percent other compounds [12] [31]. However, minor variations in secondary constituents reflect differences in environmental conditions, harvest timing, and processing methods [15] [31].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Wikipedia

Dates

2: Wang Y, Xiang W, Wang M, Huang T, Xiao X, Wang L, Tao D, Dong L, Zeng F, Jiang G. Methyl jasmonate sensitizes human bladder cancer cells to gambogic acid-induced apoptosis through down-regulation of EZH2 expression by miR-101. Br J Pharmacol. 2014 Feb;171(3):618-35. doi: 10.1111/bph.12501. PubMed PMID: 24490857.

3: Duan D, Zhang B, Yao J, Liu Y, Sun J, Ge C, Peng S, Fang J. Gambogic acid induces apoptosis in hepatocellular carcinoma SMMC-7721 cells by targeting cytosolic thioredoxin reductase. Free Radic Biol Med. 2014 Apr;69:15-25. doi: 10.1016/j.freeradbiomed.2013.12.027. Epub 2014 Jan 7. PubMed PMID: 24407164.

4: Liu N, Huang H, Liu S, Li X, Yang C, Dou QP, Liu J. Calcium channel blocker verapamil accelerates gambogic acid-induced cytotoxicity via enhancing proteasome inhibition and ROS generation. Toxicol In Vitro. 2014 Apr;28(3):419-25. doi: 10.1016/j.tiv.2013.12.008. Epub 2013 Dec 27. PubMed PMID: 24373880.

5: Shi X, Chen X, Li X, Lan X, Zhao C, Liu S, Huang H, Liu N, Liao S, Song W, Zhou P, Wang S, Xu L, Wang X, Dou QP, Liu J. Gambogic acid induces apoptosis in imatinib-resistant chronic myeloid leukemia cells via inducing proteasome inhibition and caspase-dependent Bcr-Abl downregulation. Clin Cancer Res. 2014 Jan 1;20(1):151-63. doi: 10.1158/1078-0432.CCR-13-1063. Epub 2013 Dec 12. PubMed PMID: 24334603; PubMed Central PMCID: PMC3938960.

6: Wang LH, Li Y, Yang SN, Wang FY, Hou Y, Cui W, Chen K, Cao Q, Wang S, Zhang TY, Wang ZZ, Xiao W, Yang JY, Wu CF. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling. Br J Cancer. 2014 Jan 21;110(2):341-52. doi: 10.1038/bjc.2013.752. Epub 2013 Dec 3. PubMed PMID: 24300974; PubMed Central PMCID: PMC3899775.

7: Liu N, Huang H, Xu L, Hua X, Li X, Liu S, Yang C, Zhao C, Zhao C, Li S, Dou QP, Liu J. The combination of proteasome inhibitors bortezomib and gambogic acid triggers synergistic cytotoxicity in vitro but not in vivo. Toxicol Lett. 2014 Jan 30;224(3):333-40. doi: 10.1016/j.toxlet.2013.11.021. Epub 2013 Nov 26. PubMed PMID: 24291039.

8: Wang LH, Yang JY, Yang SN, Li Y, Ping GF, Hou Y, Cui W, Wang ZZ, Xiao W, Wu CF. Suppression of NF-κB signaling and P-glycoprotein function by gambogic acid synergistically potentiates adriamycin -induced apoptosis in lung cancer. Curr Cancer Drug Targets. 2014 Jan;14(1):91-103. PubMed PMID: 24245692.

9: Xu P, Li J, Shi L, Selke M, Chen B, Wang X. Synergetic effect of functional cadmium-tellurium quantum dots conjugated with gambogic acid for HepG2 cell-labeling and proliferation inhibition. Int J Nanomedicine. 2013;8:3729-36. doi: 10.2147/IJN.S51622. Epub 2013 Sep 30. PubMed PMID: 24109183; PubMed Central PMCID: PMC3792847.

10: Yu F, He C, Waddad AY, Munyendo WL, Lv H, Zhou J, Zhang Q. N-octyl-N-arginine-chitosan (OACS) micelles for gambogic acid oral delivery: preparation, characterization and its study on in situ intestinal perfusion. Drug Dev Ind Pharm. 2013 May 17. [Epub ahead of print] PubMed PMID: 23679668.